N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-yloxy)ethanamine
Description
N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)ethanamine is a boron-containing heterocyclic compound with a pyridine core substituted by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position and an N,N-dimethylethanamine moiety at the 3-position via an ether linkage. Its molecular formula is C₁₈H₂₈BN₂O₂, with a molecular weight of 321.24 g/mol (calculated from and ).
Key structural features include:
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Enhances stability and reactivity in cross-coupling applications.
- N,N-Dimethylethanamine side chain: Imparts basicity and solubility in polar solvents.
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-13(11-17-10-12)19-8-7-18(5)6/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTPTRDTRCXFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-yloxy)ethanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : CHBNO
- Molecular Weight : 279.14 g/mol
- CAS Number : 930596-20-6
The presence of the dioxaborolane moiety is significant as it is known to influence the compound's reactivity and biological interactions.
Kinase Inhibition
Research indicates that compounds with similar structures often act as kinase inhibitors. Kinases play crucial roles in various cellular processes, including cell signaling and metabolism. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer. For example, N,N-Dimethyl derivatives have shown potential in inhibiting receptor tyrosine kinases (RTKs), which are often dysregulated in cancerous cells .
Interaction with Biological Targets
The compound may interact with several biological targets. Preliminary studies suggest that it could bind to the ATP-binding site of kinases, similar to other small molecule inhibitors. This binding can disrupt the normal function of these enzymes, leading to altered signaling pathways in cells.
Biological Activity Data
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Mechanistic Insights :
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N,N-Dimethyl-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-yloxy)ethanamine is , with a molecular weight of approximately 249.2 g/mol. The synthesis typically involves the reaction of pyridine derivatives with boron-containing reagents under controlled conditions to yield the desired product. A common method includes using palladium-catalyzed coupling reactions which enhance the efficiency of the synthesis process .
Anticancer Potential : Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Enzyme Inhibition : The compound has also been evaluated for its potential as an enzyme inhibitor. Research suggests that it may act on specific targets such as the 5-lipoxygenase enzyme, which is involved in inflammatory responses. Molecular docking studies have provided insights into its binding affinities and mechanisms of action .
Applications in Medicinal Chemistry
This compound is being explored for several therapeutic applications:
- Anti-inflammatory Agents : Due to its ability to inhibit enzymes involved in inflammatory pathways, this compound shows promise as a potential anti-inflammatory agent.
- Drug Delivery Systems : The boron-containing moiety enhances solubility and stability in biological systems, making it suitable for drug delivery applications.
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science:
- Organic Electronics : The unique electronic properties imparted by the dioxaborolane group make it a candidate for organic semiconductors and photovoltaic materials.
- Sensors : Its chemical structure allows for interactions with various analytes, making it useful in developing chemical sensors for environmental monitoring.
Case Studies and Research Findings
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronic ester moiety enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions typically proceed under mild conditions (60–90°C) with bases like K₂CO₃ or CsF in aqueous/organic solvent systems.
For example, coupling with 4-bromoanisole yields a biaryl ether derivative, demonstrating utility in medicinal chemistry for fragment assembly.
Nucleophilic Reactions
The tertiary amine group undergoes alkylation or acylation under standard conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 50°C to form quaternary ammonium salts.
-
Acylation : Treating with acetyl chloride in THF produces the corresponding amide (yield: 85–90%) .
The pyridine nitrogen can coordinate to Lewis acids (e.g., BF₃·OEt₂), enhancing electrophilic substitution at the 4-position of the pyridine ring.
Hydrolysis and Stability
The boronic ester hydrolyzes in acidic or aqueous conditions to form the boronic acid derivative. Stability studies show:
| Condition | Degradation Time (t₁/₂) | Products Identified |
|---|---|---|
| pH 2.0, 25°C | 2–4 hours | Boronic acid, pyridinol derivative |
| pH 7.4, 37°C | >48 hours | Minimal degradation |
This hydrolysis limits its use in aqueous media but can be mitigated by stabilizing ligands or hydrophobic matrices .
Coordination Chemistry
The compound acts as a ligand for transition metals. Key complexes include:
| Metal Center | Stoichiometry | Application |
|---|---|---|
| Pd(II) | 1:2 (M:L) | Catalyzes Heck reactions . |
| Cu(I) | 1:1 | Used in photoredox catalysis . |
The dimethylamino group enhances electron donation, improving catalytic activity in cross-couplings.
Oxidative Transformations
Exposure to H₂O₂ or mCPBA oxidizes the boronic ester to a phenol derivative. Reaction kinetics follow first-order dependence on oxidant concentration (k = 0.12 min⁻¹ at 25°C) .
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycle Variations: The target compound’s pyridine ring () contrasts with pyrazole () or furan () cores in analogues. Bis-boronate derivatives () enable multi-directional coupling, unlike mono-substituted variants.
Boronate Substituent Position: The 5-position boronate in the target compound (pyridin-3-yloxy) vs. 4-position in ’s isomer alters electronic properties.
Amine Side Chain Modifications :
- N,N-Dimethylethanamine (target) vs. ethylamine () or benzylamine () affects solubility and steric hindrance. Dimethyl groups reduce nucleophilicity but improve lipid solubility for membrane permeability in drug candidates .
Research Findings and Data Gaps
- Synthetic Routes : While details boronate allyl ethers, the target compound’s synthesis remains undescribed in the provided evidence. Analogues like are synthesized via reductive amination or nucleophilic substitution .
- Spectroscopic Data : NMR and MS data for analogues (e.g., ) suggest characteristic peaks for boronate esters (~30 ppm in ¹¹B NMR) and pyridine protons (δ 7–9 ppm in ¹H NMR).
- Biological Activity: No direct data exists for the target compound, but pyridine-boronate hybrids in and show antipsychotic and anticancer activity in preclinical models .
Q & A
Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound’s reactivity?
The dioxaborolan group is critical for participation in Suzuki-Miyaura cross-coupling reactions , a palladium-catalyzed process enabling carbon-carbon bond formation. This boronic ester acts as a nucleophilic partner, transferring its aryl/heteroaryl group to an electrophilic halide or triflate. Key methodological considerations include:
- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts under mild conditions (e.g., aqueous/organic biphasic systems) .
- Ensuring anhydrous conditions to prevent hydrolysis of the boronate, which can reduce coupling efficiency .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- ¹¹B NMR : Confirms the integrity of the dioxaborolan group (δ ~30 ppm for pinacol boronate esters).
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry, particularly the orientation of the pyridinyloxy and dimethylamino groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity, especially after synthesis or derivatization .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Store under inert atmosphere (N₂/Ar) at -20°C to prevent boronate hydrolysis.
- Avoid prolonged exposure to moisture or acidic conditions, which can cleave the dioxaborolan moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with sterically hindered electrophiles?
- Catalyst screening : Test bulky ligands like XPhos or SPhos to enhance turnover in sterically challenging reactions .
- Solvent systems : Use toluene/ethanol/water mixtures (4:1:1) with K₂CO₃ as a base to balance solubility and reactivity .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 1–2 hours at 80°C) while maintaining yield .
Q. How can researchers address contradictory data in coupling reactions, such as low yields or unexpected by-products?
- By-product analysis : Use LC-MS to identify intermediates (e.g., boronic acid derivatives from hydrolysis) .
- Kinetic studies : Monitor reaction progress via ³¹P NMR (for Pd intermediates) or ¹H NMR to detect catalyst deactivation .
- Computational modeling : Employ DFT calculations to predict steric/electronic barriers in transition states .
Q. What strategies are effective for synthesizing derivatives with modified pyridinyloxy or dimethylamino groups?
- Protection/deprotection : Temporarily protect the dimethylamino group with Boc anhydride during boronate functionalization .
- Electrophilic substitution : Introduce substituents on the pyridine ring via directed ortho-metalation using LDA (lithium diisopropylamide) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
